molecular formula CH2N2O B14356690 Diazenecarbaldehyde CAS No. 90251-07-3

Diazenecarbaldehyde

Cat. No.: B14356690
CAS No.: 90251-07-3
M. Wt: 58.040 g/mol
InChI Key: NELIAIPXAJJBKQ-UHFFFAOYSA-N
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Description

Diazenecarbaldehyde is an organic compound that features both an aldehyde group and a diazene (diimide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diazenecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of primary alcohols to aldehydes. For instance, the oxidation of a primary alcohol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonolysis of alkenes, where the alkene is cleaved to form aldehydes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using milder oxidants like dimethyl sulfoxide (DMSO) to avoid overoxidation . The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Diazenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The diazene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used to substitute the diazene group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids (from oxidation), primary alcohols (from reduction), and various substituted derivatives (from substitution).

Scientific Research Applications

Diazenecarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of diazenecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The diazene group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Formaldehyde: A simpler aldehyde with similar reactivity but lacks the diazene group.

    Acetaldehyde: Another simple aldehyde, also lacking the diazene group.

    Benzaldehyde: An aromatic aldehyde with different reactivity due to the benzene ring.

Uniqueness

Diazenecarbaldehyde is unique due to the presence of both an aldehyde and a diazene group, which allows it to participate in a wider range of chemical reactions compared to simpler aldehydes .

Properties

CAS No.

90251-07-3

Molecular Formula

CH2N2O

Molecular Weight

58.040 g/mol

IUPAC Name

N-iminoformamide

InChI

InChI=1S/CH2N2O/c2-3-1-4/h1-2H

InChI Key

NELIAIPXAJJBKQ-UHFFFAOYSA-N

Canonical SMILES

C(=O)N=N

Origin of Product

United States

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